molecular formula C13H13N5O6 B12746803 Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)- CAS No. 141985-50-4

Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)-

Cat. No.: B12746803
CAS No.: 141985-50-4
M. Wt: 335.27 g/mol
InChI Key: WJHCGNQDQVPEKA-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)-: is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid.

    Substitution Reactions: Incorporation of the pyrrolidinyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrido(2,3-d)pyrimidine-2,4,5(1H,3H,8H)-trione, 1,3-dimethyl-6-nitro-7-(2-oxo-1-pyrrolidinyl)- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group and pyrrolidinyl moiety could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Other compounds in this class with different substituents.

    Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.

    Pyrrolidinyl Derivatives: Compounds containing the pyrrolidinyl group.

Uniqueness

The unique combination of the pyrido[2,3-d]pyrimidine core, nitro group, and pyrrolidinyl moiety in this compound may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

141985-50-4

Molecular Formula

C13H13N5O6

Molecular Weight

335.27 g/mol

IUPAC Name

1,3-dimethyl-6-nitro-7-(2-oxopyrrolidin-1-yl)-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione

InChI

InChI=1S/C13H13N5O6/c1-15-10-7(12(21)16(2)13(15)22)9(20)8(18(23)24)11(14-10)17-5-3-4-6(17)19/h3-5H2,1-2H3,(H,14,20)

InChI Key

WJHCGNQDQVPEKA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)C(=C(N2)N3CCCC3=O)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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